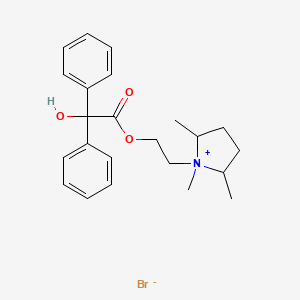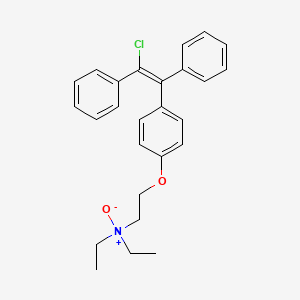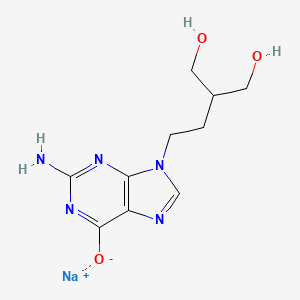
Sodium penciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium penciclovir is a sodium salt form of penciclovir, a guanosine analogue antiviral drug. Penciclovir is primarily used for the treatment of herpesvirus infections, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is known for its low toxicity and good selectivity, making it a preferred choice for topical treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penciclovir involves several steps. One common method includes the alkylation of 2-amino-6-chloropurine with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain. This is followed by decarboxylation in a methanol solution of sodium methoxide and ester exchange to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine. The product is then reduced using sodium borohydride to generate 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine, which is finally hydrolyzed under acidic conditions to obtain penciclovir .
Industrial Production Methods
For industrial production, penciclovir is dissolved in a sodium hydroxide solution, and the pH is regulated to form sodium penciclovir. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium penciclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: It can undergo substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of penciclovir, which can have different antiviral properties.
Scientific Research Applications
Sodium penciclovir has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleoside analogues and their chemical properties.
Biology: It is employed in research on viral replication and inhibition mechanisms.
Industry: It is used in the formulation of topical antiviral creams and ointments.
Mechanism of Action
Sodium penciclovir is inactive in its initial form. Within virally infected cells, viral thymidine kinase phosphorylates penciclovir to its monophosphate form. Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate. This activated form inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell. The selectivity of penciclovir is due to its higher affinity for viral DNA polymerase compared to human DNA polymerases .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanosine analogue antiviral drug, widely used for herpesvirus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability.
Uniqueness
The primary difference between penciclovir and acyclovir is the longer intracellular half-life of penciclovir triphosphate, which allows for higher concentrations within the cell. Famciclovir, being a prodrug, is converted into penciclovir in the body, offering better oral bioavailability .
Properties
Molecular Formula |
C10H14N5NaO3 |
|---|---|
Molecular Weight |
275.24 g/mol |
IUPAC Name |
sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-6-olate |
InChI |
InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |
InChI Key |
NMQFQBOIHUIALG-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(N=C2[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


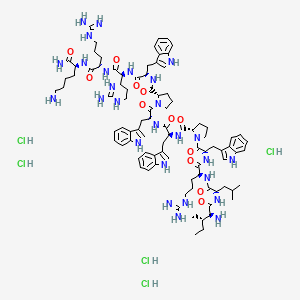
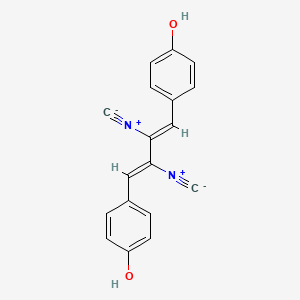
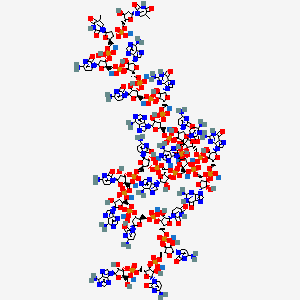
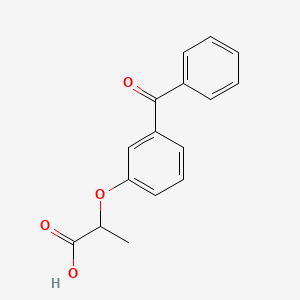
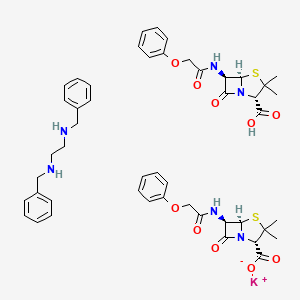
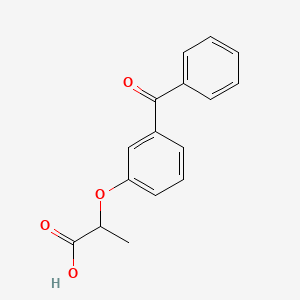
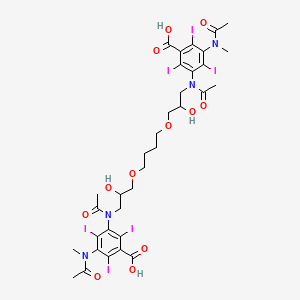
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-[(Z)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858726.png)
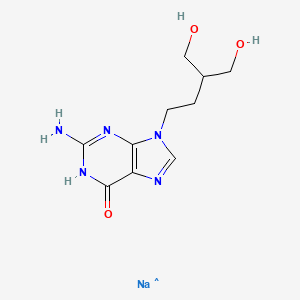
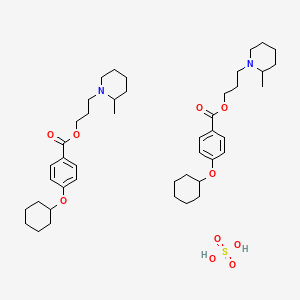
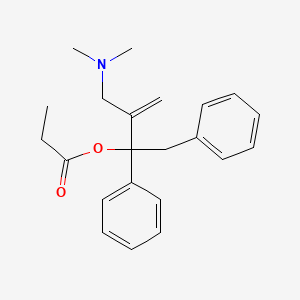
![N-[(Z)-[(2S,3R,4R,5R)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide;sulfuric acid](/img/structure/B10858759.png)
